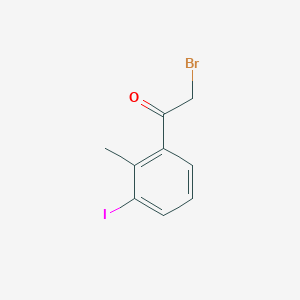
2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, which is further substituted with a methyl group. The molecular formula of this compound is C9H8BrIO, and it has a molecular weight of 354.97 g/mol .
Preparation Methods
The synthesis of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one can be achieved through various methods. One common method involves the bromination of 3-iodo-2-methylacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Nucleophilic Substitution: The bromine atom in the ethanone moiety can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Scientific Research Applications
2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of bromine and iodine atoms enhances the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
2-Bromo-1-(3-iodo-2-methylphenyl)ethan-1-one can be compared with other halogenated ketones such as:
2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone: This compound has similar halogenation but with additional hydroxyl groups, which may affect its reactivity and applications.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone:
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Contains multiple bromine atoms, which can influence its reactivity and biological activities.
Properties
IUPAC Name |
2-bromo-1-(3-iodo-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIJFIZBYAWPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














